4-Penten-1-one, 3,3-dimethyl-1-(4-methyl-3-cyclohexen-1-yl)- 4-Penten-1-one, 3,3-dimethyl-1-(4-methyl-3-cyclohexen-1-yl)-
Brand Name: Vulcanchem
CAS No.: 597533-64-7
VCID: VC16868714
InChI: InChI=1S/C14H22O/c1-5-14(3,4)10-13(15)12-8-6-11(2)7-9-12/h5-6,12H,1,7-10H2,2-4H3
SMILES:
Molecular Formula: C14H22O
Molecular Weight: 206.32 g/mol

4-Penten-1-one, 3,3-dimethyl-1-(4-methyl-3-cyclohexen-1-yl)-

CAS No.: 597533-64-7

Cat. No.: VC16868714

Molecular Formula: C14H22O

Molecular Weight: 206.32 g/mol

* For research use only. Not for human or veterinary use.

4-Penten-1-one, 3,3-dimethyl-1-(4-methyl-3-cyclohexen-1-yl)- - 597533-64-7

Specification

CAS No. 597533-64-7
Molecular Formula C14H22O
Molecular Weight 206.32 g/mol
IUPAC Name 3,3-dimethyl-1-(4-methylcyclohex-3-en-1-yl)pent-4-en-1-one
Standard InChI InChI=1S/C14H22O/c1-5-14(3,4)10-13(15)12-8-6-11(2)7-9-12/h5-6,12H,1,7-10H2,2-4H3
Standard InChI Key ALZPKIVIXJIXCW-UHFFFAOYSA-N
Canonical SMILES CC1=CCC(CC1)C(=O)CC(C)(C)C=C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a 4-penten-1-one chain (CH₂=CHCH₂C(O)CH₃) attached to a 4-methyl-3-cyclohexen-1-yl group. The cyclohexene ring is substituted with a methyl group at the 4-position and dimethyl groups at the 3,3-positions, introducing steric hindrance that affects its conformational stability. The ketone group at position 1 of the pentenone chain serves as an electrophilic site, enabling nucleophilic addition reactions.

Table 1: Key Structural Identifiers

PropertyValueSource
CAS No.597533-64-7
Molecular FormulaC₁₄H₂₂O
Molecular Weight206.32 g/mol
IUPAC Name3,3-Dimethyl-1-(4-methyl-3-cyclohexen-1-yl)-4-penten-1-one

Stereochemical Considerations

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis of 4-penten-1-one, 3,3-dimethyl-1-(4-methyl-3-cyclohexen-1-yl)- typically involves acid-catalyzed cyclization of prenylated ketones or cross-aldol condensation between α,β-unsaturated aldehydes and methylcyclohexenyl derivatives. A representative route includes:

  • Formation of the cyclohexene intermediate: Diels-Alder reaction between isoprene and a methyl-substituted dienophile.

  • Functionalization: Oxidation of the cyclohexene intermediate to introduce the ketone group.

  • Side-chain elongation: Grignard addition to extend the carbon chain, followed by dehydration to form the pentenone moiety .

Yield Optimization

Reaction yields are highly dependent on temperature control and catalyst selection. For example, using zeolite catalysts at 120–150°C improves regioselectivity during cyclization, achieving yields exceeding 65%. Solvent systems such as toluene or dichloromethane are preferred to stabilize reactive intermediates.

Applications in Industry and Research

Table 2: Comparative Olfactory Properties

CompoundOdor ProfileVolatilityUse Case
4-Penten-1-one, 3,3-dimethyl...Green, earthy, floralBaseLuxury perfumes
Dynascone®Tropical fruitsBaseCosmetic fragrances

Organic Synthesis

The compound serves as a versatile intermediate in the synthesis of terpenoid derivatives and macrocyclic lactones. Its conjugated diene system participates in Diels-Alder reactions, enabling the construction of polycyclic frameworks. Recent studies highlight its utility in synthesizing taxane analogs, which are investigated for anticancer properties .

Physicochemical Properties

Stability and Reactivity

The compound’s α,β-unsaturated ketone moiety makes it prone to Michael addition reactions with nucleophiles such as amines or thiols. Under acidic conditions, the cyclohexene ring may undergo hydride shifts, leading to structural rearrangements .

Table 3: Predicted Physicochemical Data

PropertyValueMethodSource
Density0.906±0.06 g/cm³Computational
LogP4.1Experimental
Water Solubility56.2 mg/L at 20°COECD 105

Comparison with Structural Analogs

Dynascone® (CAS 56973-85-4)

Dynascone® shares the same pentenone backbone but differs in substituent placement, with a 5,5-dimethylcyclohexene group instead of 4-methyl-3-cyclohexenyl. This difference reduces steric hindrance in Dynascone®, enhancing its volatility and making it more suitable for high-impact fragrance applications .

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